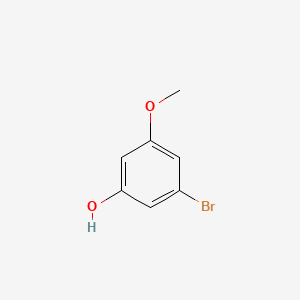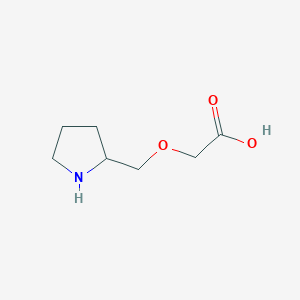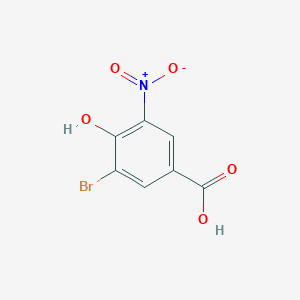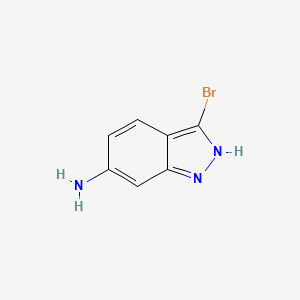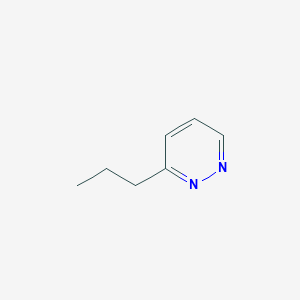
3-Propylpyridazine
Overview
Description
3-Propylpyridazine is an organic compound with the formula C8H11N3. It is a pyridazine derivative and has several important applications in scientific experiments, especially in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of pyridazine derivatives like 3-Propylpyridazine often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The pyridazine ring, which is a part of 3-Propylpyridazine, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Applications
3-Propylpyridazine derivatives have been identified as structures of interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. The [3 + n] cycloaddition reactions involving pyridazine rings are a key method for synthesizing compounds that could be used in the development of new therapeutic agents .
Optoelectronics: Fluorescent Materials and Sensors
In the field of optoelectronics, 3-Propylpyridazine is utilized for creating fluorescent materials and sensors. These materials have applications ranging from light-emitting diodes (LEDs) to biological sensors, where the pyridazine ring plays a crucial role in the photophysical properties of the molecules .
Organic Synthesis: [3 + n] Cycloaddition Reactions
The [3 + n] cycloaddition reactions are significant in the synthesis of heterocyclic rings. 3-Propylpyridazine can be involved in these reactions, which are essential for creating complex organic molecules with potential applications in various chemical industries .
Nonlinear Optics: Second Harmonic Generation
Pyridazine derivatives, including those with a 3-Propyl substituent, have been studied for their nonlinear optical properties. These properties are particularly relevant for second harmonic generation (SHG), which is used in laser technology and telecommunications .
Density Functional Theory (DFT) Studies
Density Functional Theory calculations are performed to understand the conformation, electronic structure, and electron distribution of pyridazine derivatives. This theoretical approach aids in predicting the behavior of these compounds in various applications .
Suzuki-Miyaura Cross-Coupling Reactions
3-Propylpyridazine is used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials for the electronics industry .
Safety and Hazards
The safety information for 3-Propylpyridazine indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
3-Propylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a range of physiological effects . For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a wide range of biological targets and physiological effects .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
properties
IUPAC Name |
3-propylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWXEPAERVANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599636 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpyridazine | |
CAS RN |
28200-53-5 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the regioselective synthesis method described in the paper for 3-propylpyridazine derivatives?
A1: The paper [] describes a novel, efficient, and environmentally friendly method for synthesizing a specific class of 3-propylpyridazine derivatives, namely ethyl 6-aryl-3-propylpyridazine-4-carboxylates. The significance lies in the "regioselective" nature of the synthesis, meaning it preferentially forms the desired product over other possible isomers. This is crucial for drug discovery, as isomers can exhibit drastically different biological activities. The method's reliance on water as a solvent further adds to its appeal by being more sustainable and cost-effective compared to traditional organic solvents.
Q2: What are the potential applications of the synthesized 3-propylpyridazine derivatives?
A2: While the paper [] focuses primarily on the synthesis methodology, the class of compounds synthesized (ethyl 6-aryl-3-propylpyridazine-4-carboxylates) holds promise for further investigation in various fields. Pyridazine derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific derivatives synthesized in the paper could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals. Further research is needed to explore their specific biological activities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







